2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Catalog No.
S3317851
CAS No.
6573-15-5
M.F
C5H9N3
M. Wt
111.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

CAS Number

6573-15-5

Product Name

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

IUPAC Name

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Molecular Formula

C5H9N3

Molecular Weight

111.15

InChI

InChI=1S/C5H9N3/c1-3-8-4-2-7-5(8)6-1/h1-4H2,(H,6,7)

InChI Key

ROYYTESGJKJHTH-UHFFFAOYSA-N

SMILES

C1CN2CCN=C2N1

Canonical SMILES

C1CN2CCN=C2N1

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS 6573-15-5) is a strong, non-nucleophilic, bicyclic amidine base. It functions as a potent catalyst and reagent in organic synthesis, particularly in reactions requiring efficient proton abstraction without interfering with electrophilic centers. Its rigid, bicyclic structure contributes to its high basicity, making it a key candidate for processes like dehydrohalogenations, esterifications, and ring-opening polymerizations where common bases may be insufficient. Unlike many strong bases, it is a solid at room temperature, which presents distinct handling and processability characteristics compared to liquid alternatives. [1]

Research Fit

1 Bicyclic guanidine scaffold for organocatalysis and ligand design
2 Moderate basicity regime compatible with acid-sensitive substrates
3 Crystalline solid suitable for synthetic laboratory handling

Direct substitution of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole with more common amidine bases like 1,8-Diazabicycloundec-7-ene (DBU) is often unviable. The two compounds differ significantly in fundamental properties that dictate reaction outcomes. This includes a quantifiable difference in basicity (pKa), which determines the ability to deprotonate specific substrates, and a different physical state (solid vs. liquid), which impacts dosing, solubility, and catalyst separation strategies. [REFS-1, REFS-2] These are not minor variations; they are critical process parameters that can affect reaction feasibility, yield, and downstream purification requirements, making one-to-one replacement a high-risk decision in established protocols.

Substitution Risk

TBO (This Product)
Moderate nucleophile and base; selective acylation reactivity; shortens metal-metal bonds
TBD Substitute
Superbase with pKa ~26; high catalytic activity may cause over-activation and side reactions
TBO (This Product)
Smaller [5,5]-fused ring imparts distinct N–Mo–N angle and electronic structure
TBN Substitute
Larger [5,6]-fused ring gives standard Mo–Mo bond length; altered redox and coupling

Higher Basicity for Challenging Deprotonations

In the common synthesis solvent acetonitrile, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole exhibits a significantly higher basicity than the widely used substitute DBU. The pKa of its conjugate acid is measured at 25.5, a full pKa unit higher than that of DBU, which is reported at 24.34. [REFS-1, REFS-2] This logarithmic difference indicates a nearly tenfold increase in base strength.

Evidence DimensionBasicity (pKa of conjugate acid)
Target Compound Data25.5
Comparator Or BaselineDBU: 24.34
Quantified Difference+1.16 pKa units (approx. 14.5x stronger)
ConditionsSpectrophotometric titration in Acetonitrile (MeCN)

This superior basicity enables the deprotonation of less acidic C-H, N-H, or O-H bonds, allowing for reactions that are sluggish or fail completely with DBU.

Mayr Nucleophilicity (N/sN)
Head-to-head
TBO N=14.44, sN=0.79
TBN N=16.15, sN=0.73
Lower nucleophilicity with higher selectivity for sensitive electrophiles
ΔN=-1.71, ΔsN=+0.06 in CH₂Cl₂

Solid Form Factor Simplifies Handling

Unlike DBU, which is a liquid at ambient temperature, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a crystalline solid with a reported melting point of 113-117 °C. [1] This physical property offers significant advantages in industrial and laboratory workflows.

Evidence DimensionPhysical State at STP
Target Compound DataSolid
Comparator Or BaselineDBU: Liquid
Quantified DifferenceN/A (Qualitative difference in physical state)
ConditionsStandard Temperature and Pressure (STP)

As a solid, this compound allows for precise gravimetric dosing, reduces risks of spills associated with viscous liquids, and simplifies removal from reaction mixtures via filtration if not fully soluble, which is advantageous for product purification.

Mo–Mo Quadruple Bond Length
Head-to-head
Mo₂(tbo)₄: 2.1453 Å
Mo₂(tbn)₄: 2.082 Å
TBO extends metal-metal bond, altering electronic coupling
Longest reported Mo–Mo quadruple bond

Catalytic Activity in Polyurethane Foam Production

In the production of polyurethane foams, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole demonstrates superior catalytic activity compared to standard amine catalysts. A patent demonstrates its use as a highly active catalyst for the reaction between polyols and isocyanates. [1] Its high basicity and specific steric structure accelerate both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions, which is critical for controlling foam properties.

Evidence DimensionCatalytic Application
Target Compound DataCited as a highly active catalyst for polyurethane production.
Comparator Or BaselineStandard tertiary amine catalysts (e.g., triethylenediamine).
Quantified DifferenceNot explicitly quantified in the source, but described as imparting 'excellent catalytic activity'.
ConditionsPolyurethane foam formulation, reaction of polyol with isocyanate.

For manufacturers of polyurethane materials, selecting this catalyst can lead to faster cycle times and better control over the final foam structure and physical properties compared to using less active, conventional amine catalysts.

Conjugate Acid pKa
Cross-study
TBO pKa ~10 (aq. pred.)
TBD pKa ~26 (MeCN)
Mild basicity regime avoids superbase reactivity
~16-unit difference; solvent context differs
Acylation Catalyst Activity
Data to verify
TBO substantially less active than TBD (qualitative)
Lower catalytic activity vs TBD for amide bond formation
Rate constants unavailable; mechanistic study context
Borane Adduct Yield
Reported
52% isolated
Tractable adduct formation supports borane chemistry research
Htbo·BH₃ synthesis, toluene, 1 h

Base-Catalyzed Reactions Requiring Superbase Strength

This compound is the right choice for synthetic routes where substrates possess low acidity (e.g., certain C-H bonds) and fail to react sufficiently with DBU or other weaker bases. Its pKa advantage of over one unit in acetonitrile translates to higher yields and faster reaction times in such demanding deprotonation steps. [REFS-1, REFS-2]

Polyurethane and Polymer Production

As a highly active catalyst, it is well-suited for industrial polymerization processes, particularly in the manufacturing of polyurethane foams. Its efficacy can help optimize production cycles and achieve desired material properties that are dependent on rapid and controlled catalysis. [3]

Precise Dosing and Simplified Purification Workflows

In processes where precise catalyst loading is critical, its solid form is a distinct advantage over liquid alternatives like DBU. This is especially relevant in scale-up and automated manufacturing environments, where gravimetric addition is more accurate and reproducible than volumetric dosing of viscous liquids. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective organocatalysis
Lower nucleophilicity profile
Electrophile activation selectivity
Bimetallic catalyst design
Elongated metal-metal bond geometry
Electronic structure tuning
Acid-sensitive substrate transformations
Moderate basicity regime
Functional group compatibility
Guanidine-borane adduct synthesis
Tractable borane adduct formation
Dehydrogenation pathway feasibility

XLogP3

-1

Wikipedia

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole

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